molecular formula C11H9NO4 B12876929 2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid

2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid

Cat. No.: B12876929
M. Wt: 219.19 g/mol
InChI Key: OFHLWSOEHWLVMB-SNAWJCMRSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzo[d]oxazole ring . The hydroxymethyl and acrylic acid groups are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives, offering advantages such as easy separation and high stability .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzo[d]oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid.

    Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-4-propanoic acid.

    Substitution: Various substituted benzo[d]oxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both hydroxymethyl and acrylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C11H9NO4/c13-6-9-12-11-7(4-5-10(14)15)2-1-3-8(11)16-9/h1-5,13H,6H2,(H,14,15)/b5-4+

InChI Key

OFHLWSOEHWLVMB-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CO)C=CC(=O)O

Origin of Product

United States

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